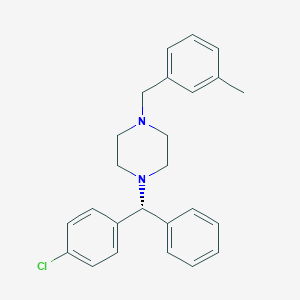

(R)-Meclizine

Description

Structure

3D Structure

Properties

CAS No. |

189298-48-4 |

|---|---|

Molecular Formula |

C25H27ClN2 |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/t25-/m1/s1 |

InChI Key |

OCJYIGYOJCODJL-RUZDIDTESA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-Meclizine

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and related pharmacological aspects of (R)-Meclizine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.

Chemical Structure and Identification

This compound is the (R)-enantiomer of the first-generation antihistamine and antiemetic agent, Meclizine. Meclizine is a diarylmethane derivative and a member of the piperazine class of compounds.[1][2] The presence of a single chiral center at the carbon atom connecting the phenyl and 4-chlorophenyl rings gives rise to two stereoisomers: this compound and (S)-Meclizine.[1] Commercially available Meclizine is typically a racemic mixture of both enantiomers.[1]

The key identifiers and properties of this compound are summarized below:

| Identifier | Value |

| IUPAC Name | 1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine[3] |

| Molecular Formula | C₂₅H₂₇ClN₂[3] |

| Molecular Weight | 390.9 g/mol [3] |

| CAS Number | 189298-48-4[3] |

| Canonical SMILES | CC1=CC(=CC=C1)CN2CCN(CC2)--INVALID-LINK--C4=CC=C(C=C4)Cl[3] |

| InChI | InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/t25-/m1/s1[3] |

| InChIKey | OCJYIGYOJCODJL-RUZDIDTESA-N[3] |

(S)-Meclizine, the other enantiomer, has the following identifiers:

-

IUPAC Name: 1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine[4]

-

InChIKey: OCJYIGYOJCODJL-VWLOTQADSA-N[4]

Meclizine is also available as a hydrochloride salt, commonly as meclizine dihydrochloride monohydrate.[5][6][7]

Stereochemistry

The stereochemistry of Meclizine is determined by the spatial arrangement of the substituents around the chiral carbon. The designation of (R) or (S) is based on the Cahn-Ingold-Prelog priority rules. The differential interaction of these enantiomers with biological systems can lead to differences in their pharmacodynamic and pharmacokinetic profiles.[8] While much of the available literature pertains to the racemic mixture, the study of individual enantiomers is crucial for understanding the specific contributions of each to the overall therapeutic effect and any potential side effects.

Quantitative Data

The following table summarizes key quantitative data for Meclizine and its hydrochloride salt. Data for the individual (R)-enantiomer is limited in the public domain.

| Property | Value | Compound |

| Melting Point | 222-224 °C | Meclizine Hydrochloride[9] |

| pKa (Strongest Basic) | 7.71 | Meclizine Hydrochloride[10] |

| Water Solubility | 0.00103 mg/mL | Meclizine Hydrochloride[10] |

| logP | 5.59 | Meclizine Hydrochloride[10] |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Meclizine[11][12] |

| Elimination Half-life | 5-6 hours | Meclizine[13] |

Experimental Protocols

a) Synthesis of Racemic Meclizine Hydrochloride

A common synthetic route for Meclizine hydrochloride involves a two-step process:

-

Step 1: Synthesis of 1-[(3-methylphenyl)methyl]piperazine dihydrochloride. This intermediate is synthesized from 1-(chloromethyl)-3-methylbenzene and piperazine.[14][15]

-

Step 2: Synthesis of Meclizine. The intermediate from step 1 is reacted with (4-chlorophenyl)phenylmethyl chloride to produce Meclizine.[14][15]

-

Step 3: Formation of the Hydrochloride Salt. The resulting Meclizine base is acidified with hydrochloric acid to yield meclizine hydrochloride.[14][15]

An alternative approach involves first reacting piperazine with 4-chlorodiphenylchloromethane to form 1-(4-chlorobenzhydryl)piperazine, which is then reacted with m-methylbenzyl chloride to produce Meclizine.[16]

b) Enantiomeric Separation of Meclizine

A validated chiral High-Performance Liquid Chromatography (HPLC) method can be used for the enantiomeric separation of Meclizine hydrochloride.[17]

-

Chromatographic Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm i.d., 5 µm particle size).[17]

-

Mobile Phase: A mixture of acetonitrile and 25mM ammonium bicarbonate (75:25 v/v).[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Detection: UV detection at 230 nm.[17]

-

Retention Times: Under these conditions, the approximate retention times are 13.14 minutes for (+) Meclizine and 14.33 minutes for (-) Meclizine.[17]

-

Limits of Detection and Quantification: 0.25 µg/mL and 1.00 µg/mL, respectively.[17]

c) Structural Elucidation by Microcrystal Electron Diffraction (MicroED)

The three-dimensional crystal structure of meclizine dihydrochloride has been determined using MicroED, a technique suitable for analyzing nano- or micro-sized crystals.[1][2][18]

-

Sample Preparation: Meclizine dihydrochloride is prepared for MicroED analysis following established procedures.[1]

-

Data Collection: Data is collected using a Cryo-Transmission Electron Microscope (Cryo-TEM), such as a 200 kV Thermo Fisher Talos Arctica.[1]

-

Structure Solution and Refinement: The structure is solved ab initio using software like SHELXT and refined using programs such as SHELXL.[1][2] This analysis revealed that meclizine dihydrochloride crystallizes in a centrosymmetric monoclinic space group P2₁/c, with both (R) and (S) enantiomers present in the unit cell.[1][2]

Signaling Pathways and Mechanism of Action

Meclizine primarily functions as a histamine H1 receptor antagonist.[11][12][19] Its antiemetic and antivertigo effects are attributed to its action on the central nervous system.[12][19]

The key signaling pathway involves:

-

Stimulation: Motion sickness and other vestibular stimuli activate histamine H1 receptors located on the vestibular nuclei and the nucleus of the solitary tract (NTS).[11][20]

-

Signal Transduction: Activation of these H1 receptors transmits histaminergic signals to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center.[11][20]

-

Inhibition by Meclizine: Meclizine, by acting as an antagonist at the H1 receptors, blocks this signaling pathway.[11][20] This inhibition of histaminergic neurotransmission prevents the signals from reaching the CTZ and vomiting center, thereby alleviating symptoms of nausea, vomiting, and dizziness.[11][20]

-

Other Effects: Meclizine also exhibits anticholinergic properties and may decrease labyrinthine excitability and vestibular stimulation, further contributing to its therapeutic effects.[11][12][19]

Experimental Workflow: Synthesis and Chiral Separation

The following diagram illustrates a general workflow for the synthesis of racemic Meclizine followed by the analytical separation of its enantiomers.

References

- 1. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meclizine, (R)- | C25H27ClN2 | CID 23307231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Meclizine | C25H27ClN2 | CID 6604289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Meclizine Hydrochloride | C25H31Cl3N2O | CID 173612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Meclizine Hydrochloride (Meclizine Hydrochloride Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. biomedgrid.com [biomedgrid.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Meclizine - Wikipedia [en.wikipedia.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]

- 17. Enantiomeric Separation of Meclizine Hydrochloride in Pharmaceutical Dosage Form by HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Mechanism of Action of (R)-Meclizine as an H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (R)-Meclizine, a first-generation antihistamine, focusing on its role as an antagonist, or more accurately, an inverse agonist, of the histamine H1 receptor (H1R). Meclizine is clinically administered as a racemic mixture of its (R) and (S) enantiomers. This document delves into the stereoselective interaction of the (R)-enantiomer with the H1R, the subsequent modulation of intracellular signaling pathways, and the experimental methodologies used to characterize these interactions. Particular emphasis is placed on the Gq/11-protein coupled signaling cascade and the nuclear factor-kappa B (NF-κB) pathway.

Introduction to Meclizine and the Histamine H1 Receptor

Meclizine is a piperazine-class H1 antihistamine widely used for the treatment of motion sickness and vertigo.[1][2][3] It is administered as a racemic mixture of this compound and (S)-Meclizine.[4][5] The therapeutic effects of meclizine are primarily attributed to its antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to allergic and inflammatory responses, as well as neurotransmission.[6][7]

The H1 receptor is known to exhibit constitutive activity, meaning it can signal in the absence of an agonist like histamine.[8][9] Many H1 antihistamines, including meclizine, are not neutral antagonists but rather inverse agonists.[10][11] This means they not only block the binding of histamine but also reduce the basal, constitutive activity of the receptor.[11]

This compound Binding Affinity at the H1 Receptor

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While data for racemic meclizine is available, specific quantitative values for the individual enantiomers are less common in publicly accessible literature.

A study by Tran et al. (1978) reported a Ki value of 250 nM for racemic meclizine at the histamine H1 receptor. A more recent study in 2024 by Lee et al. investigating the neuroprotective effects of meclizine enantiomers found that the (S)-enantiomer exhibited reduced H1 receptor binding, which implies that the (R)-enantiomer has a higher affinity for the H1 receptor.[12] The study determined the binding affinity of (R)- and (S)-meclizine for the human H1 histamine receptor through competitive binding assays with [3H]pyrilamine, and the IC50 values were determined by nonlinear regression analysis of the competition curves.[13]

Molecular docking studies have been conducted to elucidate the binding mechanism of both (R)- and (S)-meclizine to the H1 receptor. These studies suggest that both enantiomers share conserved binding sites within the receptor.[4][14] One such study indicated an additional pi-stacking interaction between the methylbenzyl ring of the (S)-enantiomer and Phe432, which could potentially enhance its binding affinity, though experimental data suggests the (R)-enantiomer is the more potent H1 antagonist.[4]

Table 1: H1 Receptor Binding Affinity of Meclizine

| Compound | Receptor | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |

| Racemic Meclizine | Histamine H1 | [3H]mepyramine | 250 | - | [15] |

| This compound | Human Histamine H1 | [3H]pyrilamine | - | > (S)-Meclizine | [12][13] |

| (S)-Meclizine | Human Histamine H1 | [3H]pyrilamine | - | Reduced vs. racemate | [12][13] |

Note: Specific Ki or IC50 values for the individual enantiomers of meclizine are not explicitly stated in the cited abstracts. The relative affinities are inferred from qualitative descriptions.

H1 Receptor Signaling Pathways and Modulation by this compound

The histamine H1 receptor is a canonical Gq/11-protein coupled receptor. Its activation initiates a well-defined signaling cascade. As an inverse agonist, this compound is expected to suppress this pathway, even in the absence of histamine.

The Gq/11-PLC-Calcium Signaling Pathway

Upon agonist binding, or through its constitutive activity, the H1 receptor activates the heterotrimeric G-protein Gq/11. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration mediates many of the cellular responses to H1 receptor activation.

This compound, by stabilizing the inactive conformation of the H1 receptor, inhibits this entire cascade, leading to a reduction in PLC activity, lower levels of IP3 and DAG, and consequently, a decrease in intracellular calcium mobilization.[7]

The NF-κB Signaling Pathway

The H1 receptor is also known to modulate the activity of the transcription factor NF-κB, a key regulator of inflammation.[16][17][18] The constitutive activity of the H1 receptor can lead to basal NF-κB activation. As an inverse agonist, this compound can suppress this basal NF-κB activity, contributing to its anti-inflammatory effects.[7][19] The activation of NF-κB by the H1 receptor is thought to be mediated through the Gq/11 and PLC pathway, where downstream effectors like protein kinase C (PKC) can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric Separation of Meclizine Hydrochloride in Pharmaceutical Dosage Form by HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioanalytical chiral chromatographic technique and docking studies for enantioselective separation of meclizine hydrochloride: Application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. signosisinc.com [signosisinc.com]

- 18. bosterbio.com [bosterbio.com]

- 19. researchgate.net [researchgate.net]

(R)-Meclizine and the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Meclizine for the histamine H1 receptor. Due to the limited availability of experimental data for the individual enantiomers of meclizine, this document summarizes the known binding affinity for racemic meclizine and explores computational insights into the differential binding of its (R) and (S) enantiomers. Detailed experimental protocols for determining histamine H1 receptor binding and an overview of the associated signaling pathway are also provided.

Quantitative Binding Affinity Data

Table 1: Binding Affinity of Racemic Meclizine for the Histamine H1 Receptor

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) |

| Meclizine (racemic) | Histamine H1 | Radioligand Binding | [3H]mepyramine | 250 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

While experimental Ki or IC50 values for this compound are not available, molecular docking studies have been conducted to investigate the binding mechanism of both the (R) and (S) enantiomers of meclizine to the histamine H1 receptor.[1][2] These computational models suggest that both enantiomers interact with the receptor, but potentially with different orientations and interaction profiles, which could imply a difference in their binding affinities and pharmacological activities.[3] However, without experimental validation, these computational predictions remain theoretical.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G-proteins. Upon activation by an agonist like histamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The binding affinity of ligands to the histamine H1 receptor is commonly determined using a competitive radioligand binding assay. The following is a generalized protocol based on established methodologies.[4][5][6]

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine (a potent H1 antagonist).

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine).[4][6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.[4][5]

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the histamine H1 receptor to an appropriate density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).[6]

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Assay buffer, [3H]mepyramine, and cell membranes.

-

Non-specific Binding: Assay buffer, [3H]mepyramine, cell membranes, and a high concentration of the non-specific binding control.

-

Competitive Binding: Assay buffer, [3H]mepyramine, cell membranes, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-240 minutes).[6]

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Radioligand Binding Assay Workflow

Conclusion

While a definitive experimental binding affinity for this compound at the histamine H1 receptor remains to be elucidated, the available data for racemic meclizine indicates a notable interaction. Computational studies suggest that the stereochemistry of meclizine may influence its binding to the H1 receptor, highlighting the need for further experimental investigation into the enantioselective binding of this compound. The provided experimental protocol offers a robust framework for conducting such studies, which would be invaluable for a more complete understanding of the pharmacology of this compound and for the development of more selective H1 receptor antagonists.

References

- 1. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Anticholinergic Properties of (R)-Meclizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine is a first-generation antihistamine widely used for the management of motion sickness and vertigo.[1][2] It is known to possess central anticholinergic properties, which contribute to its therapeutic effects and side-effect profile.[1][3] Meclizine is a chiral molecule and exists as a racemic mixture of two enantiomers, (R)-Meclizine and (S)-Meclizine. While the pharmacological properties of the racemic mixture are documented, there is a notable lack of specific data in the public domain regarding the anticholinergic activity of the individual enantiomers. This guide provides a comprehensive overview of the known anticholinergic properties of meclizine, details the experimental protocols for assessing these properties, and highlights the current knowledge gap concerning the specific anticholinergic profile of this compound.

Introduction to Meclizine and its Enantiomers

Anticholinergic Properties of Racemic Meclizine

Racemic meclizine has been shown to possess low affinity for muscarinic receptors. A study evaluating the antimuscarinic effects of various antihistamines reported a Ki value for meclizine in the range of 3,600-30,000 nM at muscarinic receptors in the bovine cerebral cortex. This indicates a relatively weak interaction compared to other antihistamines with high affinity for these receptors.

Table 1: Muscarinic Receptor Binding Affinity of Racemic Meclizine

| Compound | Receptor | Tissue Source | Ki (nM) |

| Racemic Meclizine | Muscarinic (non-selective) | Bovine Cerebral Cortex | 3,600 - 30,000 |

Data from a study on the antimuscarinic effects of antihistamines.

It is critical to note that there is no publicly available data on the specific binding affinities of this compound for any of the muscarinic receptor subtypes (M1-M5).

Experimental Protocols for Assessing Anticholinergic Properties

To determine the anticholinergic profile of this compound, a series of in vitro assays are required. These include radioligand binding assays to quantify its affinity for muscarinic receptor subtypes and functional assays to determine its antagonist activity.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor. In the context of anticholinergic activity, these assays would be performed for each of the five muscarinic receptor subtypes (M1-M5).

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

-

Membrane Preparation: Utilize cell lines (e.g., CHO or HEK293) stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Assay Buffer: Prepare a suitable assay buffer, typically containing a buffer salt (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail.

-

Radioligand: Use a high-affinity muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS). The concentration of the radioligand should be close to its dissociation constant (Kd) for the respective receptor subtype.

-

Test Compound: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS, and varying concentrations of this compound. Also include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like atropine). Incubate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Scintillation Counting: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays are essential to determine whether this compound acts as an antagonist at muscarinic receptors and to quantify its potency. The choice of assay depends on the signaling pathway coupled to each receptor subtype.

Workflow for Functional Antagonism Assays

Functional Antagonism Assay Workflow

M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium concentration. An antagonist will inhibit this agonist-induced calcium mobilization.

Signaling Pathway of Gq-Coupled Muscarinic Receptors (M1, M3, M5)

M1/M3/M5 Muscarinic Receptor Signaling

Protocol: Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the M1, M3, or M5 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

-

Compound Addition: Pre-incubate the cells with various concentrations of this compound or vehicle.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

M2 and M4 muscarinic receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will reverse this agonist-induced decrease in cAMP.

Signaling Pathway of Gi-Coupled Muscarinic Receptors (M2, M4)

M2/M4 Muscarinic Receptor Signaling

Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture cells expressing the M2 or M4 receptor in a suitable format (e.g., 96-well plate).

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle.

-

Stimulation: Add a muscarinic agonist (e.g., carbachol) in the presence of forskolin (an adenylyl cyclase activator) to all wells. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the Gi-coupled receptor activation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

Summary and Future Directions

Racemic meclizine is known to have weak anticholinergic properties. However, a thorough investigation into the stereoselective contribution of its enantiomers to this activity is currently lacking in the scientific literature. This guide has outlined the necessary experimental protocols to characterize the anticholinergic profile of this compound, including its binding affinity for muscarinic receptor subtypes M1-M5 and its functional antagonist potency at these receptors.

The generation of such data would be invaluable for the scientific and drug development community. It would not only provide a more complete pharmacological understanding of meclizine but also inform the potential development of enantiomerically pure formulations with optimized therapeutic indices. Future research should focus on the chiral synthesis of this compound and its subsequent evaluation in the described in vitro assays to fill this significant knowledge gap.

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 4. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Pharmacodynamics of (R)-Meclizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 antagonist, has been a cornerstone in the management of motion sickness and vertigo for decades.[1][2] Conventionally available as a racemic mixture of its (R) and (S) enantiomers, recent investigations into its chiral properties have unveiled a significant stereoselectivity in its pharmacodynamic profile. This technical guide provides an in-depth exploration of the pharmacodynamics of the (R)-Meclizine enantiomer, synthesizing available data on its receptor binding affinity and functional activity. Detailed experimental protocols for enantiomeric separation and key pharmacodynamic assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Meclizine exerts its therapeutic effects primarily through antagonism of the histamine H1 receptor, with additional contributions from its anticholinergic properties.[1][2] As with many chiral drugs, the individual enantiomers of meclizine can exhibit distinct pharmacological and pharmacokinetic properties.[3] Understanding the specific contributions of each enantiomer is paramount for optimizing therapeutic efficacy and minimizing adverse effects. Emerging evidence, including molecular docking studies, has suggested a stereoselective interaction of the meclizine enantiomers with the histamine H1 receptor.[4][5] This guide focuses on the current understanding of the this compound enantiomer's pharmacodynamics.

Pharmacodynamic Profile of Meclizine Enantiomers

While comprehensive quantitative data for the individual meclizine enantiomers remain limited in publicly available literature, a recent study has provided crucial insights into their differential binding to the histamine H1 receptor.

Table 1: Receptor Binding Affinity of Meclizine and its Enantiomers

| Compound | Receptor | Binding Affinity (Ki) | Species | Source |

| (±)-Meclizine | Histamine H1 | ~250 nM | Not Specified | |

| This compound | Histamine H1 | Higher Affinity (inferred) | Not Specified | [6] |

| (S)-Meclizine | Histamine H1 | Lower Affinity | Not Specified | [6] |

Note: The Ki value for racemic meclizine is provided as a reference. The relative affinities of the enantiomers are inferred from a study demonstrating reduced H1 receptor binding for the (S)-enantiomer.[6]

This stereoselectivity is a critical consideration in drug development, as the enantiomer with higher affinity for the target receptor is often responsible for the therapeutic effects, while the other enantiomer may be inactive or contribute to off-target effects.

Signaling Pathways

Meclizine, as a histamine H1 receptor antagonist, modulates the Gq/11 signaling cascade. The binding of histamine to the H1 receptor activates this pathway, leading to the downstream release of intracellular calcium and subsequent physiological responses. This compound, by acting as an antagonist, is presumed to inhibit this cascade.

Experimental Protocols

Enantiomeric Separation of Meclizine

The separation of (R)- and (S)-meclizine is a prerequisite for studying their individual pharmacodynamics. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a commonly employed method.

Detailed Methodology: [7]

-

Column: A chiral stationary phase column, such as Phenomenex® Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and 25mM ammonium bicarbonate (75:25 v/v).

-

Flow Rate: A constant flow rate, typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Sample Preparation: Meclizine hydrochloride standard or sample is dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

-

Injection Volume: A fixed volume, for instance, 20 µL, is injected into the HPLC system.

-

Analysis: The retention times of the two enantiomers are determined. Under these conditions, (+) Meclizine and (-) Meclizine have been reported to have distinct retention times, allowing for their separation and quantification.[7]

Histamine H1 Receptor Binding Assay (Radioligand Assay)

This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.

Detailed Methodology:

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (mepyramine).

-

Test compound: this compound.

-

Incubation buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the test compound (this compound).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and dissociation constant (Kd) of the radioligand.

-

Functional Assay: Calcium Flux Assay

This assay measures the ability of a compound to act as an antagonist at the H1 receptor by monitoring changes in intracellular calcium concentration.

Detailed Methodology:

-

Materials:

-

Cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Histamine (agonist).

-

Test compound: this compound.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive dye, which will fluoresce upon binding to intracellular calcium.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80 to ensure a robust response).

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The increase in fluorescence upon histamine stimulation is indicative of calcium influx.

-

The ability of this compound to inhibit this fluorescence increase is quantified.

-

Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the histamine-induced calcium response, is determined.

-

Conclusion

The available evidence, though still emerging, strongly suggests that the pharmacodynamics of meclizine are stereoselective, with the (R)-enantiomer likely being the more potent antagonist at the histamine H1 receptor. This has significant implications for the development of future antiemetic and antivertigo therapies. A purified this compound formulation could potentially offer an improved therapeutic window, with enhanced efficacy and a reduced side-effect profile compared to the currently marketed racemic mixture. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the distinct pharmacological profiles of the meclizine enantiomers and to realize the potential clinical benefits of a chirally pure this compound product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomeric Separation of Meclizine Hydrochloride in Pharmaceutical Dosage Form by HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of (R)-Meclizine

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, the R-enantiomer of the well-known antihistamine. This document details its primary mechanism of action as a histamine H1 receptor antagonist and explores a secondary, novel mechanism related to the inhibition of mitochondrial respiration. The guide includes quantitative data from key assays, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to support further research and development.

Core Mechanisms of Action

This compound primarily exerts its effects through two distinct molecular targets:

-

Histamine H1 Receptor Antagonism : As a first-generation antihistamine, this compound acts as an inverse agonist at the histamine H1 receptor, blocking the signaling cascade initiated by histamine. This action is central to its antiemetic and antivertigo properties.[1][2][3]

-

Inhibition of Phosphoethanolamine Cytidylyltransferase (PCYT2) : A novel mechanism of action for meclizine involves the direct inhibition of PCYT2, a key enzyme in the Kennedy pathway for phosphatidylethanolamine (PE) biosynthesis.[4] This inhibition leads to an accumulation of phosphoethanolamine (PEtn), which in turn inhibits mitochondrial respiration.[4]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Histamine H1 Receptor Binding Affinity

| Compound | Assay Type | Radioligand | Preparation | IC50 | Reference |

| This compound | Competitive Binding | [3H]pyrilamine | Human H1 Receptor | Data for racemate available | [5] |

| Racemic Meclizine | Competitive Binding | [3H]mepyramine | Mammalian Brain Membranes | Ki = 250 nM |

Note: While a specific IC50 for this compound at the H1 receptor was not found in the provided search results, a study did perform competitive binding assays with both enantiomers.[5] For racemic meclizine, a Ki of 250 nM has been reported.

Table 2: Muscarinic Receptor Binding Affinity

| Compound | Radioligand | Preparation | Ki | Reference |

| Racemic Meclizine | [3H]quinuclidinyl benzilate | Bovine Cerebral Cortex | 3,600 - 30,000 nM | [6] |

Note: Meclizine demonstrates low affinity for muscarinic receptors.[6]

Table 3: Functional Activity - Inhibition of Mitochondrial Respiration

| Compound | Cell Line | Assay | Concentration | % Inhibition of Oxygen Consumption Rate | Reference |

| This compound | HEK293MSR | Oxygen Consumption Rate | 25 µM | ~60% | [5] |

| This compound | HEK293MSR | Oxygen Consumption Rate | 50 µM | ~80% | [5] |

Table 4: Enzyme Kinetics - Metabolism

| Enzyme | Substrate | Preparation | Km (nM) | Vmax (pmol/min/mg) | Intrinsic Clearance (Clint, mL/min/mg) | Reference |

| CYP2D6 | Racemic Meclizine | Recombinant CYP2D6 | 1385.00 ± 207.10 | 536.80 ± 25.94 | 0.39 | [7] |

| Human Liver Microsomes | Racemic Meclizine | Pooled Human Liver Microsomes | 3447.00 ± 1299.00 | 55.82 ± 8.59 | 0.02 | [7] |

Note: The primary enzyme responsible for meclizine metabolism is CYP2D6.[2][7][8]

Detailed Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

This protocol is adapted from a study characterizing the binding of meclizine enantiomers to the human H1 receptor.[5]

Objective: To determine the binding affinity (IC50) of this compound for the human histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

[3H]pyrilamine (radioligand).

-

Unlabeled pyrilamine (for determining non-specific binding).

-

This compound test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Cell harvesting buffer (e.g., ice-cold PBS).

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-H1R cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [3H]pyrilamine (e.g., 3 nM).

-

For total binding, add binding buffer.

-

For non-specific binding, add an excess of unlabeled pyrilamine (e.g., 1 µM).

-

For competition binding, add varying concentrations of this compound.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Filtration and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis of the competition curve.

-

Cellular Oxygen Consumption Rate (OCR) Assay

This protocol is based on the methodology used to assess the effect of meclizine enantiomers on mitochondrial respiration.[5]

Objective: To measure the effect of this compound on the cellular oxygen consumption rate.

Materials:

-

HEK293MSR cells.

-

Cell culture medium.

-

Assay medium (serum-free).

-

This compound stock solution (in DMSO).

-

Seahorse XF Analyzer or similar instrument.

-

Seahorse XF cell culture microplates.

Methodology:

-

Cell Seeding:

-

Seed HEK293MSR cells in a Seahorse XF cell culture microplate at an appropriate density.

-

Incubate overnight at 37°C with 5% CO2.

-

-

Assay Preparation:

-

Before the assay, replace the growth medium with serum-free assay medium.

-

Incubate the cells at 37°C for 30 minutes in the assay medium.

-

-

OCR Measurement:

-

Place the cell culture microplate in the Seahorse XF Analyzer.

-

Record baseline OCR measurements (typically 3 measurements).

-

Inject a specified concentration of this compound into the wells.

-

Continuously measure the OCR every 6 minutes (with a 2-minute mix and 2-minute wait period) for a desired duration (e.g., several hours) to observe the inhibitory effect.

-

-

Data Analysis:

-

Normalize the OCR data to the cell number or protein concentration.

-

Plot the OCR over time to visualize the effect of this compound.

-

Calculate the percentage inhibition of OCR at different concentrations of this compound compared to the baseline.

-

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 4. Meclizine Inhibits Mitochondrial Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 8. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Meclizine and CYP2D6: A Technical Guide to its Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine of the piperazine class, is widely utilized for the management of motion sickness and vertigo.[1] It is administered as a racemate, a 1:1 mixture of its two stereoisomers, (R)-Meclizine and (S)-Meclizine.[2] The metabolism of meclizine is predominantly carried out by the highly polymorphic cytochrome P450 enzyme, CYP2D6.[1][3][4][5][6][7] This enzyme's genetic variability leads to significant inter-individual differences in drug exposure and response.[4][5][6][7] This guide provides an in-depth technical overview of the metabolism of meclizine with a special focus on the (R)-enantiomer and the critical role of CYP2D6, summarizing available data, outlining experimental protocols, and visualizing key pathways.

While direct studies on the stereoselective metabolism of this compound by human CYP2D6 are limited, evidence from animal studies and analogous chiral compounds strongly suggests that the metabolism is indeed stereoselective. A pharmacokinetic study in rabbits demonstrated a stereoselective disposition of meclizine enantiomers, indicating that one enantiomer is likely metabolized or eliminated differently than the other.[8][9]

The Role of CYP2D6 in Meclizine Metabolism

In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP2D6 as the primary enzyme responsible for meclizine metabolism.[3][5][6][7] The significant decrease in meclizine concentration when incubated with CYP2D6 compared to other CYPs like 2C9, 2C19, and 3A4 underscores its dominant role.[6]

Genetic Polymorphism of CYP2D6 and its Impact

The gene encoding for CYP2D6 is highly polymorphic, leading to different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[5][10] This genetic variation is a major contributor to the large inter-individual variability observed in meclizine pharmacokinetics.[4][6][7]

Table 1: CYP2D6 Metabolizer Phenotypes and their Clinical Implications for Meclizine

| Phenotype | Prevalence (approximate) | CYP2D6 Enzyme Activity | Implications for Meclizine Metabolism | Potential Clinical Consequences |

| Poor Metabolizer (PM) | 5-10% of Caucasians[4] | Absent | Significantly reduced metabolism of meclizine. | Increased plasma concentrations, prolonged half-life, and higher risk of adverse effects (e.g., drowsiness, anticholinergic effects).[4] |

| Intermediate Metabolizer (IM) | Varies by ethnicity | Decreased | Slower than normal metabolism of meclizine. | Higher than expected plasma concentrations, potential for increased adverse effects. |

| Extensive Metabolizer (EM) | Majority of the population | Normal | "Normal" metabolism of meclizine. | Standard dosing is generally appropriate. |

| Ultrarapid Metabolizer (UM) | Varies by ethnicity | Increased | Faster than normal metabolism of meclizine. | Lower plasma concentrations, potentially leading to reduced efficacy at standard doses. |

Stereoselectivity in Drug Metabolism by CYP2D6

CYP2D6 is well-known for its stereoselective metabolism of a wide range of chiral drugs. For instance, in the case of the antihistamine chlorpheniramine, the pharmacologically more active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer, a process in which CYP2D6 plays a significant role.[11] Similarly, the hydroxylation of the antidepressant doxepin by CYP2D6 is exclusively stereospecific for the E-isomer.[12]

Given these precedents and the chiral nature of meclizine, it is highly probable that CYP2D6 metabolizes this compound and (S)-Meclizine at different rates, leading to different pharmacokinetic profiles for each enantiomer.

Quantitative Data on Meclizine Metabolism

While specific kinetic data for the individual enantiomers of meclizine are not available in the public domain, a study on racemic meclizine provides some kinetic parameters for its metabolism by human liver microsomes and recombinant CYP enzymes.

Table 2: Enzyme Kinetic Parameters for Racemic Meclizine Metabolism

| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Human Liver Microsomes | 13.7 ± 0.6 | 0.49 ± 0.08 | 28.0 |

| rCYP2D6 | 9.8 ± 0.9 | 0.35 ± 0.09 | 28.0 |

| rCYP2C9 | 1.8 ± 0.2 | 2.1 ± 0.6 | 0.86 |

| rCYP2C19 | 1.1 ± 0.1 | 3.2 ± 0.5 | 0.34 |

| rCYP3A4 | 2.5 ± 0.3 | 4.5 ± 1.1 | 0.56 |

| Data adapted from a study on racemic meclizine metabolism.[6] |

These data clearly demonstrate the significantly higher intrinsic clearance of meclizine by CYP2D6 compared to other CYP isoforms.[6]

Experimental Protocols

To investigate the stereoselective metabolism of this compound by CYP2D6, a series of in vitro experiments would be required. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Meclizine Enantiomers using Human Liver Microsomes and Recombinant CYP2D6

Objective: To determine the kinetic parameters (Vmax and Km) for the metabolism of this compound and (S)-Meclizine by human liver microsomes and recombinant CYP2D6.

Methodology:

-

Incubation: The reaction mixture should contain an NADPH-generating system (e.g., 3.3 mM G-6-P, 1.3 mM NADP+, 3.3 mM MgCl2, and 0.4 U/mL G-6-PDH), pooled human liver microsomes (or recombinant CYP2D6), and varying concentrations of this compound or (S)-Meclizine (e.g., 0.05 µM to 10 µM).[6]

-

Reaction Initiation and Termination: The mixture is pre-incubated at 37°C for a short period (e.g., 2 minutes) before the reaction is initiated by the addition of the substrate (meclizine enantiomer).[6] The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) and then terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).[6]

-

Sample Analysis: The concentration of the remaining parent enantiomer is quantified using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]

-

Data Analysis: The rate of metabolism is determined at each substrate concentration, and the kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[6]

Chiral Analysis of Meclizine and its Metabolites

Objective: To separate and quantify the enantiomers of meclizine and their potential metabolites.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a mass spectrometer is used.

-

Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as cellulose tris(4-methylbenzoate) or Phenomenex® Lux Cellulose 1, is employed for enantiomeric separation.[8][14]

-

Mobile Phase: The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium bicarbonate or ammonium formate).[8][13][14] The composition is optimized to achieve baseline separation of the enantiomers.

-

Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of the analytes in complex biological matrices.

Visualizing Metabolic Pathways and Experimental Workflows

Meclizine Metabolism by CYP Isoforms

Caption: Major and minor pathways of racemic meclizine metabolism by CYP450 isoforms.

Proposed Stereoselective Metabolism of Meclizine by CYP2D6

Caption: Hypothesized stereoselective metabolism of meclizine enantiomers by CYP2D6.

Experimental Workflow for Chiral Drug Metabolism Study

Caption: A typical experimental workflow for an in vitro chiral drug metabolism study.

Conclusion and Future Directions

The metabolism of meclizine is unequivocally dominated by the polymorphic enzyme CYP2D6. This has significant implications for inter-individual variability in drug response and the potential for drug-drug interactions. While direct evidence for the stereoselective metabolism of this compound in humans is currently lacking, the known stereoselectivity of CYP2D6 for other chiral drugs and preliminary animal data strongly suggest that such a phenomenon occurs.

Future research should focus on conducting in vitro metabolism studies with the individual meclizine enantiomers to determine their specific kinetic parameters with CYP2D6. Furthermore, clinical studies in genotyped individuals are warranted to understand the in vivo consequences of stereoselective metabolism and the impact of CYP2D6 polymorphisms on the pharmacokinetic and pharmacodynamic profiles of (R)- and (S)-Meclizine. Such studies are crucial for the development of personalized medicine approaches to meclizine therapy, potentially leading to improved efficacy and safety.

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meclizine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 7. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioanalytical chiral chromatographic technique and docking studies for enantioselective separation of meclizine hydrochloride: Application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. magistralbr.caldic.com [magistralbr.caldic.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Enantiomeric Separation of Meclizine Hydrochloride in Pharmaceutical Dosage Form by HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Differences Between (R)-Meclizine and (S)-Meclizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 antagonist, has long been utilized as a racemic mixture for the treatment of motion sickness and vertigo. However, recent investigations into its individual enantiomers, (R)-Meclizine and (S)-Meclizine, have unveiled significant differences in their pharmacological profiles. This technical guide provides an in-depth analysis of the foundational distinctions between these two stereoisomers, focusing on their receptor binding affinities, impact on cellular metabolism, and the experimental methodologies used for their characterization. Notably, (S)-Meclizine exhibits significantly lower affinity for the histamine H1 receptor while retaining its effects on mitochondrial respiration, suggesting a potential for therapeutic applications with an improved side-effect profile. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Meclizine is a chiral drug, possessing a single stereocenter, and therefore exists as two enantiomers: this compound and (S)-Meclizine. Traditionally, it has been administered as a 1:1 racemic mixture.[1][2] As with many chiral compounds, the three-dimensional arrangement of atoms can lead to distinct interactions with chiral biological targets such as receptors and enzymes, resulting in different pharmacological and toxicological properties.[3] This guide delineates the core differences between the (R) and (S) enantiomers of meclizine, providing a technical foundation for research and development in this area.

Stereochemistry and Molecular Structure

The chirality of meclizine originates from the carbon atom bonded to the 4-chlorophenyl group, the phenyl group, and the piperazine ring. The differential spatial arrangement of these groups defines the (R) and (S) configurations.

A recent study successfully determined the 3D crystal structure of meclizine dihydrochloride, confirming the presence of both (R) and (S) enantiomers in the racemic crystal lattice.[4] Molecular docking studies suggest that both enantiomers can bind to the histamine H1 receptor, but with subtle differences in their binding interactions.[4]

Comparative Pharmacodynamics

The primary pharmacological differences between this compound and (S)-Meclizine lie in their interactions with the histamine H1 receptor and their effects on cellular energy metabolism.

Receptor Binding Affinities

A key differentiator between the enantiomers is their affinity for the histamine H1 receptor, the primary target for meclizine's antiemetic and antivertigo effects.[5] In contrast, both enantiomers are expected to have low affinity for muscarinic receptors, a characteristic of the parent racemic mixture which has a reported Ki in the micromolar range.[1]

Table 1: Receptor Binding Affinities of Meclizine Enantiomers and Racemate

| Compound | Receptor | Parameter | Value (nM) | Reference |

| This compound | Histamine H1 | IC50 (estimated) | ~10 | [6] |

| (S)-Meclizine | Histamine H1 | IC50 (estimated) | >1000 | [6] |

| Racemic Meclizine | Histamine H1 | Ki | 250 | |

| Racemic Meclizine | Muscarinic | Ki | 3,600 - 30,000 | [1] |

Note: IC50 values for the enantiomers are estimated from the graphical data presented in the cited reference.

The significantly lower affinity of (S)-Meclizine for the H1 receptor suggests a reduced potential for classic antihistaminergic side effects, such as sedation.[6]

Mitochondrial Respiration

Interestingly, despite its reduced H1 receptor activity, (S)-Meclizine was found to retain its effect on mitochondrial respiration, an activity shared with the racemic mixture.[6] Meclizine has been shown to attenuate mitochondrial respiration, which may contribute to its neuroprotective effects.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of (R)- and (S)-Meclizine.

Chiral Synthesis of (R)- and (S)-Meclizine

Radioligand Binding Assay for Histamine H1 Receptor

The following protocol is a representative method for determining the binding affinity of (R)- and (S)-Meclizine to the human histamine H1 receptor via a competitive radioligand displacement assay.

Experimental Workflow for a Filtration-Based Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Homogenize cells expressing the histamine H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a tritiated H1 antagonist, such as [3H]pyrilamine, at a concentration near its Kd.

-

Competitors: Prepare serial dilutions of this compound and (S)-Meclizine.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and competitor. Incubate at room temperature to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Histamine H1 Receptor-Mediated Calcium Flux

Activation of the H1 receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium.[9] A calcium flux assay can be used to functionally characterize the antagonist properties of the meclizine enantiomers.

H1 Receptor Signaling Pathway

Caption: Simplified H1 receptor signaling cascade leading to calcium release.

Protocol Overview:

-

Cell Culture: Plate cells expressing the human H1 receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Add varying concentrations of (R)- or (S)-Meclizine to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptor.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

-

Data Analysis: Determine the inhibitory effect of each enantiomer on the histamine-induced calcium flux to calculate IC50 values.

Seahorse XF Assay for Mitochondrial Respiration

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[10]

Seahorse XF Cell Mito Stress Test Workflow

Caption: Key steps and readouts of the Seahorse XF Cell Mito Stress Test.

Protocol Synopsis:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Pre-treatment: Treat the cells with this compound, (S)-Meclizine, or vehicle control for a specified period.

-

Assay Medium: Replace the culture medium with Seahorse XF assay medium.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and perform the Cell Mito Stress Test, which involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Acquisition and Analysis: The instrument software records OCR in real-time. Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration, and compare the effects of the two enantiomers.

Summary of Foundational Differences

| Feature | This compound | (S)-Meclizine |

| Histamine H1 Receptor Affinity | High (IC50 ~10 nM) | Very Low (IC50 >1000 nM) |

| Mitochondrial Respiration | Attenuates | Attenuates |

| Anticipated Antihistaminergic Side Effects | Present | Significantly Reduced |

| Potential Therapeutic Application | Antiemetic, Antivertigo | Neuroprotection (with reduced side effects) |

Conclusion

The pharmacological profiles of this compound and (S)-Meclizine are distinctly different. This compound is the primary contributor to the antihistaminergic effects of the racemic mixture, while (S)-Meclizine demonstrates a promising separation of effects, retaining its impact on mitochondrial respiration with significantly reduced H1 receptor affinity. This opens up new avenues for the development of (S)-Meclizine as a potential therapeutic agent for conditions where modulation of mitochondrial function is desired, without the sedative effects associated with first-generation antihistamines. Further research is warranted to fully elucidate the therapeutic potential and safety profile of the individual enantiomers.

References

- 1. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.protocols.io [content.protocols.io]

- 3. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. innoprot.com [innoprot.com]

- 10. agilent.com [agilent.com]

(R)-Meclizine Preclinical Research Findings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine is a first-generation histamine H1 receptor antagonist traditionally used for the management of motion sickness and vertigo.[1][2] Recent preclinical research has unveiled a novel mechanism of action for meclizine, highlighting its potential as a neuroprotective agent in the context of neurodegenerative diseases such as Huntington's disease and ischemic stroke.[3][4] This has led to investigations into the distinct properties of its two stereoisomers: (R)-Meclizine and (S)-Meclizine.

Meclizine is administered clinically as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[5] Preclinical studies have indicated that the neuroprotective effects of meclizine are attributable to its ability to modulate cellular energy metabolism by inhibiting mitochondrial respiration, which is independent of its H1 receptor antagonism.[3][6] Research into the individual enantiomers has sought to separate these two pharmacological activities, with the goal of developing a neuroprotective agent with a more favorable side-effect profile. This technical guide summarizes the key preclinical findings related to this compound, primarily through comparative studies with its (S)-enantiomer and the racemic mixture.

It is important to note that publicly available preclinical data specifically characterizing this compound is limited. The majority of recent research has focused on the (S)-enantiomer as a more promising candidate for neuroprotection due to its reduced H1 receptor-mediated sedative effects.[5][7]

Core Preclinical Findings

Mechanism of Action

The preclinical research on meclizine and its enantiomers has revealed a dual mechanism of action:

-

Histamine H1 Receptor Antagonism : This is the canonical mechanism responsible for meclizine's antiemetic and antivertigo effects.[8] The sedative effects of meclizine are also a consequence of H1 receptor blockade in the central nervous system.[1]

-

Modulation of Cellular Metabolism : Meclizine has been shown to inhibit mitochondrial respiration.[3] This leads to a compensatory increase in glycolysis, a metabolic shift that has been demonstrated to be neuroprotective in models of ischemic injury.[5][7]

A pivotal study comparing the enantiomers has shown that the (S)-enantiomer exhibits reduced binding to the histamine H1 receptor while retaining its effect on mitochondrial respiration.[5][7] By inference, the (R)-enantiomer is the primary contributor to the H1 receptor antagonism of the racemic mixture.

Data Presentation

The following tables summarize the available quantitative data for racemic meclizine and the comparative data for its enantiomers.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Affinity (Ki) | Species | Reference |

| Racemic Meclizine | Histamine H1 | 250 nM | Mammalian (Brain Membranes) | |

| (S)-Meclizine | Histamine H1 | Reduced Binding (compared to racemate) | Not Specified | [5][7] |

| This compound | Histamine H1 | Higher Binding (inferred) | Not Specified | [5][7] |

Table 2: Pharmacokinetic Parameters of Racemic Meclizine

| Parameter | Value | Species | Reference |

| Tmax (oral) | ~3 hours | Human | [9] |

| Half-life (t1/2) | ~5-6 hours | Human | [9] |

| Metabolism | Primarily by CYP2D6 | Human (in vitro) | [10] |

No specific pharmacokinetic data for this compound was identified in the reviewed literature.

Preclinical Efficacy

Preclinical studies have demonstrated the neuroprotective efficacy of racemic meclizine in various models of neurodegeneration.[3][4] In a mouse model of transient middle cerebral artery occlusion, (S)-meclizine was shown to be at least as efficacious as the racemic mixture in delaying anoxic depolarization and reducing infarct volumes.[5][7] While direct in vivo efficacy data for this compound is not available, the comparable efficacy of the (S)-enantiomer to the racemate suggests that the neuroprotective effects are largely independent of H1 receptor antagonism.

Experimental Protocols

Chiral Separation of Meclizine Enantiomers

A common method for the separation and analysis of meclizine enantiomers involves High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

Objective : To separate and quantify the (R) and (S) enantiomers of meclizine.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase : A polysaccharide-based chiral column, such as cellulose tris(4-methylbenzoate).[8]

-

Mobile Phase : A mixture of an organic modifier (e.g., acetonitrile) and a buffer (e.g., 10mM ammonium bicarbonate) in an isocratic elution mode (e.g., 95:5 v/v).[8]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength of 230 nm.

-

Procedure :

-

A standard solution of racemic meclizine is prepared in a suitable solvent.

-

The solution is injected into the HPLC system.

-

The enantiomers are separated on the chiral column based on their differential interaction with the stationary phase.

-

The separated enantiomers are detected by the UV detector, and the retention time for each is recorded.

-

Quantification is achieved by comparing the peak areas to a calibration curve generated from standards of known concentration.

-

In Vivo Model of Ischemic Stroke

The transient middle cerebral artery occlusion (tMCAO) model in mice is a widely used method to evaluate the neuroprotective effects of compounds against ischemic stroke.

-

Objective : To assess the ability of a test compound to reduce brain injury following a transient ischemic event.

-

Animal Model : Adult male mice (e.g., C57BL/6).

-

Procedure :

-

Pre-treatment : Animals are administered the test compound (e.g., this compound, (S)-Meclizine, or vehicle) at specified time points before the ischemic insult (e.g., 17 hours and 3 hours prior to MCAO).[5]

-

Anesthesia : Mice are anesthetized (e.g., with isoflurane).

-

MCAO Surgery : The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) by inserting a filament into the internal carotid artery.

-